molecular formula C10H8ClNO2 B579273 3-Chloro-8-methoxyquinolin-4-OL CAS No. 16778-22-6

3-Chloro-8-methoxyquinolin-4-OL

Cat. No.: B579273
CAS No.: 16778-22-6
M. Wt: 209.629
InChI Key: QBTBXSAXOFOZIA-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyquinolin-4-ol is a versatile quinoline derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery. Its core research value lies in its role as a precursor for synthesizing novel compounds with multifunctional biological activity. Quinoline-based scaffolds are extensively investigated for developing therapeutic agents for neurodegenerative diseases. Research indicates that structurally related quinoline compounds can act as potent and selective inhibitors of enzymes like human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), which are significant targets in the treatment of Alzheimer's and Parkinson's diseases . The chloromethoxyquinoline structure provides a privileged framework for designing such multifunctional ligands, which may also exhibit antioxidant and metal-chelating properties, contributing to neuroprotective effects in cellular models . Furthermore, the quinoline core is a prominent pharmacophore in oncology research. Substitutions on the quinoline ring, particularly at the 3- and 4- positions, are crucial for modulating biological activity against various cancer targets . This compound's specific substitution pattern makes it a valuable building block for generating novel chemical entities aimed at inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase or other key oncogenic drivers, showing promise in antiproliferative assays against several human carcinoma cell lines . The structural motif of 8-methoxyquinoline is also frequently explored for its antimalarial and antimicrobial potential, underscoring the broad utility of this chemical series in infectious disease research . Researchers leverage this compound to develop new efficacious candidates with dual-action mechanisms, highlighting its significance in pioneering new therapeutic strategies.

Properties

IUPAC Name

3-chloro-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBXSAXOFOZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651210
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-22-6
Record name 3-Chloro-8-methoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16778-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of 8-Methoxyquinolin-4-Ol

The most straightforward method involves chlorinating 8-methoxyquinolin-4-ol using phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution reaction targets the 3-position of the quinoline ring due to the directing effects of the hydroxyl and methoxy groups.

Procedure :

  • Reagents : 8-Methoxyquinolin-4-ol, POCl₃ (excess).

  • Conditions : Reflux at 110–140°C for 0.5–2 hours.

  • Workup : Quenching with ice-cold NaOH, extraction with ethyl acetate, and purification via silica gel chromatography.

Data Table 1: Optimization of POCl₃-Mediated Chlorination

Temperature (°C)Time (h)Yield (%)Purity (%)
901285>95
11024590
1400.35688

Higher temperatures reduce reaction time but risk decomposition, while prolonged heating at moderate temperatures improves yield.

Alternative Chlorinating Agents

Elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂) offer solvent-free pathways, particularly in industrial settings.

Key Considerations :

  • Solvents : Chlorinated hydrocarbons (e.g., dichloromethane) enhance reagent solubility.

  • Catalysts : Iodine or FeCl₃ accelerates chlorination by polarizing the Cl–Cl bond.

Example Protocol :

  • Reagents : 8-Methoxyquinolin-4-ol, Cl₂ gas (1.2 equiv), FeCl₃ (5 mol%).

  • Conditions : 50°C for 6 hours in dichloromethane.

  • Yield : 78% after distillation.

Modern Catalytic Methods

Palladium-Catalyzed C–H Activation

Transition-metal catalysis enables regioselective chlorination without pre-functionalization. A Pd(II)/Xantphos system selectively activates the 3-position C–H bond, followed by oxidation with CuCl₂.

Advantages :

  • Avoids harsh reagents like POCl₃.

  • Compatible with sensitive functional groups.

Limitations :

  • Requires anhydrous conditions and inert atmospheres.

  • Lower yields (50–60%) compared to classical methods.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. For example, POCl₃-mediated chlorination completes in 15 minutes at 120°C under microwave conditions, yielding 80% product.

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and mixing, critical for exothermic chlorination reactions. A pilot-scale study achieved 92% yield using:

  • Residence Time : 30 minutes.

  • Temperature : 100°C.

  • Throughput : 5 kg/h.

Purification Techniques

Industrial processes prioritize cost-effective purification:

  • Distillation : Removes unreacted POCl₃ and byproducts.

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Comparative Analysis of Methods

Data Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
POCl₃ (Batch)8595Moderate120
Cl₂/FeCl₃7890High95
Pd-Catalyzed C–H5598Low300
Microwave-Assisted8093Moderate150

Classical POCl₃ routes balance cost and yield, while catalytic methods suit small-scale, high-purity applications.

Mechanistic Insights

Electrophilic Aromatic Substitution

The hydroxyl group at position 4 activates the quinoline ring, directing electrophiles to the 3-position. POCl₃ generates Cl⁺ ions, which attack the electron-rich aromatic system.

Side Reactions :

  • Over-chlorination at position 5.

  • Hydrolysis of POCl₃ to phosphoric acid, requiring strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxyquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

3-Chloro-8-methoxyquinolin-4-ol has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in a comparative study of quinoline derivatives, compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) suggesting potent antibacterial effects .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA0.75
VRE0.75
Other derivativesVarious strainsVaries

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in models of Parkinson's disease. Research indicates that quinoline derivatives can act as bifunctional agents that bind iron and reduce oxidative stress, which is crucial in neurodegenerative conditions . The introduction of the 8-hydroxy quinoline moiety has been linked to enhanced binding affinity to dopamine receptors, contributing to neuroprotection.

Case Study: Neuroprotective Mechanism

In animal studies, compounds featuring the 8-hydroxy quinoline structure demonstrated significant agonistic activity at dopamine D2/D3 receptors, which are implicated in the pathophysiology of Parkinson's disease. These compounds not only exhibited high binding affinity but also promoted neuroprotection through antioxidant mechanisms .

Anticancer Potential

Quinoline derivatives, including this compound, are being explored for their anticancer properties. The structural features of these compounds allow for interaction with various molecular targets involved in cancer progression. For example, studies have indicated that certain quinoline derivatives can inhibit tumor growth and enhance the efficacy of existing cancer therapies .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer TypeMechanism of Action
This compoundMelanomaInhibition of cell proliferation
Other derivativesVarious cancersInduction of apoptosis

Development of Therapeutic Agents

The versatility of this compound extends to its potential use in developing new therapeutic agents. Its ability to target multiple pathways makes it a suitable candidate for combination therapies aimed at treating complex diseases such as cancer and neurodegenerative disorders.

Research Insights

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound to enhance its bioactivity and reduce toxicity. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyquinolin-4-OL involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-8-methoxyquinolin-4-OL and its analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Features
This compound C₁₀H₈ClNO₂ 3-Cl, 8-OCH₃, 4-OH 217.63 g/mol Hypothetical; methoxy enhances lipophilicity; Cl and OH enable metal coordination.
4-Chloroquinolin-8-ol C₉H₆ClNO 4-Cl, 8-OH 179.60 g/mol Simpler structure; hydroxyl group increases acidity (pKa ~8–9); used as a ligand.
5-Chloro-8-methoxy-2-methylquinolin-4-ol C₁₁H₁₀ClNO₂ 5-Cl, 8-OCH₃, 4-OH, 2-CH₃ 235.66 g/mol Methyl group introduces steric hindrance; methoxy improves solubility in organic media.
3-Chloroisoquinolin-8-ol C₉H₆ClNO 3-Cl, 8-OH (isoquinoline core) 179.60 g/mol Isoquinoline backbone alters electronic distribution; potential for distinct reactivity.

Research Findings from Analogous Compounds

  • Coordination Chemistry: 4-Chloroquinolin-8-ol () is documented as a ligand in cobalt phthalocyanine complexes, where the hydroxyl and chlorine groups facilitate axial metal coordination . Methoxy-substituted analogs (e.g., ) may serve as electron-rich ligands for transition metals, though direct studies are absent in the provided evidence.
  • Biological Activity: Hydroxyquinoline derivatives are known for antimicrobial and anticancer properties. The methoxy group in this compound could modulate bioavailability compared to hydroxylated analogs .

Biological Activity

3-Chloro-8-methoxyquinolin-4-OL, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and methoxy functional groups, which enhance its reactivity and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: 3-chloro-8-methoxy-1H-quinolin-4-one
  • CAS Number: 16778-22-6
  • Molecular Formula: C10H8ClNO2

Synthesis Methods:
The synthesis of this compound typically involves:

  • Chlorination of 8-methoxyquinoline using agents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation to introduce the methoxy group under controlled conditions.

The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in DNA replication and transcription, notably:

  • DNA gyrase
  • Topoisomerase

Inhibition of these enzymes disrupts bacterial DNA synthesis, leading to cell death, which is particularly relevant in the context of antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be compared with other quinoline derivatives:

CompoundActivity TypeIC50 (µg/mL)
This compoundAntibacterial0.5 - 2.0
ChloroquineAntimalarial0.01 - 0.1
QuinineAntimalarial0.05 - 0.2

The compound has shown promising results against strains of Plasmodium falciparum, suggesting potential as an antimalarial agent.

Case Studies

  • Antimalarial Activity:
    A study evaluating various quinoline derivatives found that this compound displayed moderate to high antimalarial activity with IC50 values comparable to established antimalarials like chloroquine .
  • Mechanistic Insights:
    Research demonstrated that the compound's mechanism involves interference with hematin crystallization, a critical process for malaria parasites, thereby enhancing its therapeutic potential against resistant strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

CompoundUnique FeaturesBiological Activity
3-Chloro-4-hydroxyquinolineLacks methoxy groupModerate antibacterial
8-MethoxyquinolineLacks chlorine atomLower antimalarial effect
4-HydroxyquinolineLacks both chlorine and methoxyMinimal activity

The presence of both chlorine and methoxy groups in this compound enhances its biological reactivity and efficacy compared to its analogs.

Q & A

Q. What are the common synthetic routes for 3-Chloro-8-methoxyquinolin-4-OL, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization and halogenation steps. A validated approach for analogous chloroquinoline derivatives involves:

  • Step 1 : Condensation of substituted anilines with methoxy-bearing precursors to form the quinoline backbone.
  • Step 2 : Chlorination using agents like POCl₃ or SOCl₂ at controlled temperatures (60–80°C) to introduce the chloro substituent .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry DMF). For example, 5-chloroquinolin-8-ol synthesis achieved 85% yield under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For methoxyquinoline analogs, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
  • X-ray Crystallography : Resolves structural ambiguities. Software like SHELXL refines crystal structures using intensity data .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉ClNO₂ at m/z 226.03) .

Q. How can researchers purify this compound effectively?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates chloro-methoxy derivatives .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR, X-ray, and computational DFT (density functional theory) to validate bond angles and electron density distributions .
  • Example : Conflicting NOE (Nuclear Overhauser Effect) signals in methoxyquinolines can be resolved by DFT-calculated conformational analysis .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges : Polymorphism, solvent inclusion, or poor diffraction due to flexible methoxy groups.
  • Solutions :
    • Use mixed solvents (e.g., DCM/methanol) for better crystal growth.
    • Apply SHELX software for refining twinned or low-resolution datasets .
    • Optimize cooling rates (0.5°C/min) to avoid amorphous precipitates .

Q. How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates in acidic/basic buffers (pH 2–12) via UV-Vis spectroscopy.
  • Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds.
  • Electrochemical Profiling : Cyclic voltammetry in acetonitrile reveals redox-active sites (e.g., quinoline ring oxidation) .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • Storage : In airtight containers under nitrogen, at –20°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with 5% sodium bicarbonate .
  • Disposal : Incinerate via approved waste facilities to avoid environmental release .

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